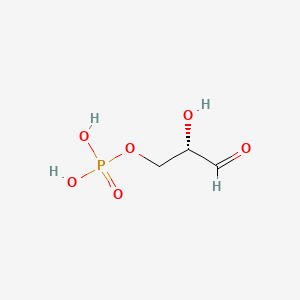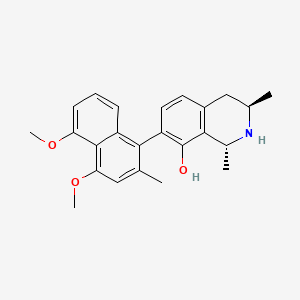
Dioncophylline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group. It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activites. It has a role as an antimalarial, an antifungal agent, a molluscicide and a metabolite. It is an isoquinoline alkaloid, a member of methylnaphthalenes, a methoxynaphthalene, a member of isoquinolines and a biaryl.
Applications De Recherche Scientifique
Antifeedant and Growth Retarding Activity
Dioncophylline A has demonstrated significant antifeedant activity against larvae of the polyphagous herbivore Spodoptera littoralis. Studies have shown high mortality rates and growth reduction in larvae fed on a diet containing dioncophylline A. The alkaloid's effects include an increase in the larval period, reduced larval weight gain, and a decrease in the amount of diet consumed, indicating its potential as a natural pest control agent (Bringmann, Gramatzki, Grimm, & Proksch, 1992).
Larvicidal Activity Against Malaria Vectors
Dioncophylline A has shown promising larvicidal activity against the malaria vector Anopheles stephensi. The alkaloid's effectiveness is particularly notable in younger larval stages, with low LC50 values, suggesting its potential use in malaria control (François et al., 1996).
Structure-Activity Relationships
Investigations into the structure-activity relationships of dioncophylline A have indicated that certain modifications can enhance its growth-retarding effects on herbivorous insects. This research aids in understanding the functional groups critical for the alkaloid's bioactivity and paves the way for developing more effective insecticidal agents (Bringmann, Holenz, Wiesen, Nugroho, & Proksch, 1997).
Cytotoxicity Against Human Tumor Cell Lines
Research has also explored the cytotoxicity of dioncophylline A against various human tumor cell lines. This highlights the potential therapeutic applications of the alkaloid in cancer treatment (Hallock et al., 1995).
Antimalarial Activity
Dioncophylline A has demonstrated significant activity against the malaria parasite Plasmodium falciparum. Its effectiveness against both chloroquine-sensitive and resistant strains suggests its potential as a new antimalarial agent (François et al., 1997).
Molluscicidal Properties
The alkaloid has also been identified as a new structural type of molluscicidal compounds, indicating its potential application in controlling mollusk populations that are pests or vectors of disease (Bringmann, Holenz, Assi, Zhao, & Hostettmann, 1996).
Propriétés
Nom du produit |
Dioncophylline A |
|---|---|
Formule moléculaire |
C24H27NO3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |
Clé InChI |
MXIZZLBQRBAZEX-HUUCEWRRSA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
SMILES canonique |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Synonymes |
dioncophylline A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



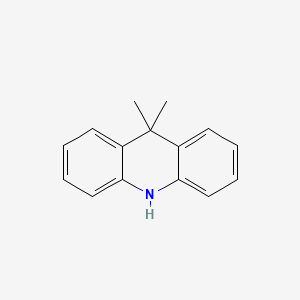
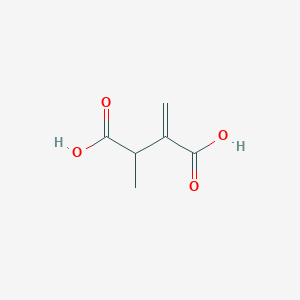
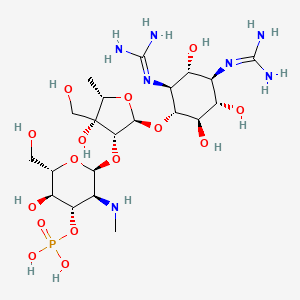
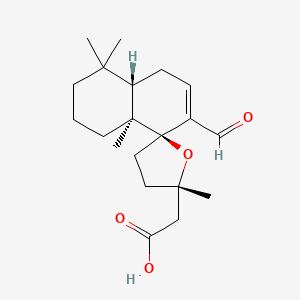
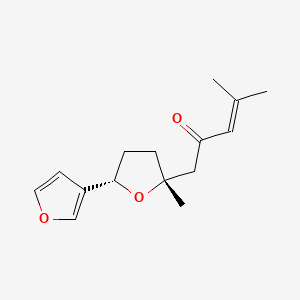
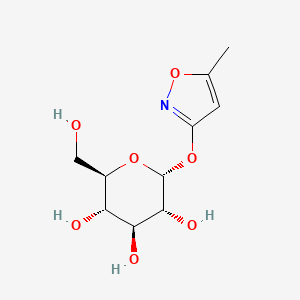
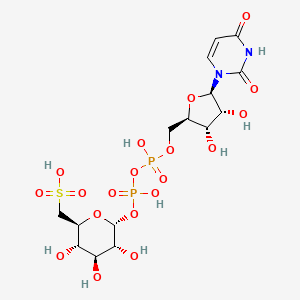
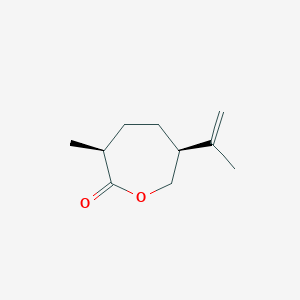
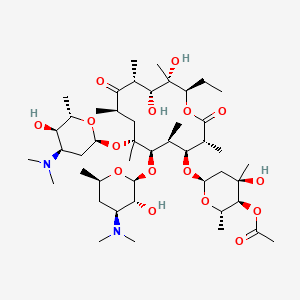
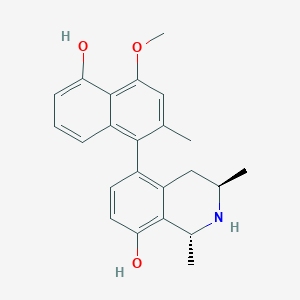

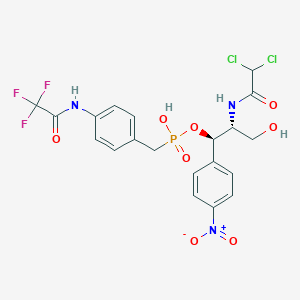
![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
